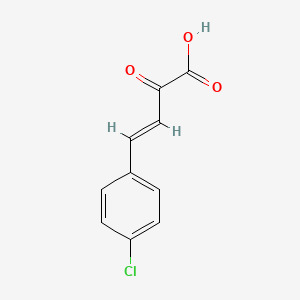

4-(4-Chlorophenyl)-2-oxo-3-butenoic acid

Vue d'ensemble

Description

4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, also known as CPBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly reactive molecule that can undergo different reactions, making it a versatile compound for use in various scientific studies.

Applications De Recherche Scientifique

Biomedical Applications

The compound could potentially be used in the design of hydrogels and nanoparticles for various biomedical applications . This is due to its critical role in vivo, degradability by endogenous enzymes, and absence of immunogenicity .

Drug Design and Delivery

Boronic acids and their esters, which this compound could potentially be converted into, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Stability in Water

The compound’s stability in water could be a significant factor in its potential applications. However, it’s worth noting that these compounds are only marginally stable in water .

Neutron Capture Therapy

As mentioned earlier, boronic acids and their esters are suitable for neutron capture therapy . This therapy is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .

Wittig-Horner Reaction

The compound could potentially be used in the Wittig-Horner reaction . This reaction is a method for the synthesis of alkenes from carbonyl compounds .

Steric Approach Control

The compound could potentially be used in reactions where steric approach control is necessary . This is a concept in organic chemistry where the stereochemistry of a reaction is determined by the approach of a nucleophile to a carbonyl group .

Propriétés

IUPAC Name |

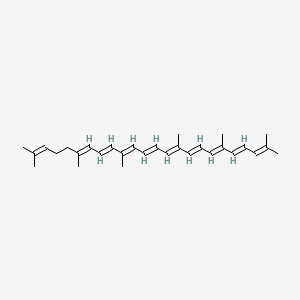

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSPZCGKZYTJOA-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |

CAS RN |

33185-97-6 | |

| Record name | 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the evidence that CPB targets both the catalytic and regulatory sites of PDC?

A: Kinetic studies demonstrate that CPB inactivation of PDC follows a biphasic, sigmoidal pattern, which fits the model for two-site irreversible inhibition. [] This suggests two distinct binding events. Additionally, the presence of high concentrations of pyruvate, the natural substrate of PDC, protects the enzyme from inactivation by CPB, indicating competition for the catalytic site. [] Interestingly, low concentrations of pyruvate accelerate inactivation, while pyruvamide, an allosteric activator, also enhances inactivation. [] These observations support the hypothesis that CPB interacts with both the catalytic and regulatory sites, with pyruvamide binding solely to the regulatory site, influencing CPB's binding and inactivation kinetics.

Q2: What unique spectroscopic properties of CPB allow for the study of PDC reaction mechanisms?

A: CPB displays both a conjugated enamine absorption band at 430 nm and a charge transfer (CT) transition at 480 nm when bound to ThDP enzymes like PDC. [, ] The 440 nm absorbance band, arising from the enamine intermediate formed upon CPB binding to PDC, provides direct evidence for the involvement of such species in the catalytic mechanism. [] These spectral features, particularly the CT transition at 480 nm, are not associated with any conjugated systems present in the enzyme or substrate and are attributed to the interaction between the π bond on the CPB side chain and the positively charged thiazolium ring of the ThDP cofactor. [] Time-resolved spectroscopy of these bands enables the determination of rate constants for individual steps in the enzymatic reaction. []

Q3: Is there any structural information available about CPB and its interaction with PDC?

A: While the provided abstracts do not explicitly detail the molecular structure of CPB, its molecular formula can be deduced as C10H7ClO3, with a molecular weight of 210.62 g/mol. [, , ] Further structural insights into CPB's interaction with PDC, such as crystallographic data or computational modeling studies, are not provided in these abstracts.

Q4: What are the potential implications of understanding CPB's interaction with PDC?

A: Deciphering the mechanism of action of CPB on PDC provides valuable insights into the enzyme's catalytic mechanism and its regulation. [, , ] This knowledge is crucial for understanding metabolic pathways involving pyruvate decarboxylase and could be leveraged for developing novel inhibitors targeting this enzyme for therapeutic purposes. For instance, targeting PDC in specific organisms could be a strategy for developing new antifungal agents. Further research into the structure-activity relationships of CPB analogs could lead to the identification of more potent and selective inhibitors of PDC.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

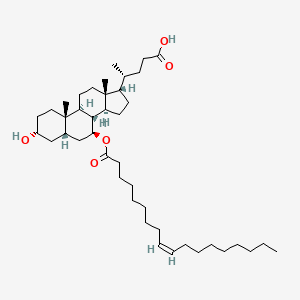

![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)

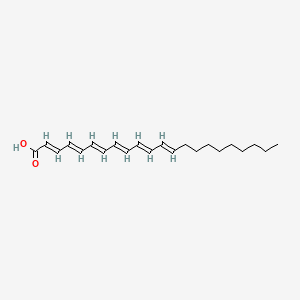

![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)